A Comprehensive Technical Guide to the Physical Properties of (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of (S)-1-(4-(Methylthio)phenyl)ethanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is a chiral primary amine that serves as a crucial building block in medicinal chemistry and asymmetric synthesis. Its distinct stereochemistry and functional groups make it a valuable intermediate for the development of pharmacologically active compounds. A thorough understanding of its physical properties is paramount for its effective use, from ensuring purity and stability to predicting its behavior in various experimental and physiological environments. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, grounded in established analytical principles and methodologies. It is designed to equip researchers with the foundational knowledge and practical protocols necessary for its confident application in a laboratory setting.
Core Physicochemical Data
The fundamental identity and characteristics of (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride are summarized below. These properties form the basis for its handling, characterization, and application in further research.
| Property | Value | Source(s) |
| Chemical Name | (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride | [1][2] |
| CAS Number | 1206910-91-9 | [1][3] |
| Molecular Formula | C₉H₁₄ClNS | [1][2] |
| Molecular Weight | 203.73 g/mol | [1][2] |
| Purity (Typical) | ≥98% | [1] |
| Canonical SMILES | NC1=CC=C(SC)C=C1.[H]Cl | [1] |
Computed Physicochemical Properties These values, derived from computational models, offer valuable predictions of the molecule's behavior in biological systems and separation techniques.
| Property | Value | Significance | Source(s) |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Influences membrane permeability and drug transport. | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.85 | Indicates lipophilicity and potential for crossing biological membranes. | [1] |
| Hydrogen Bond Donors | 1 | Potential for interactions with biological targets. | [1] |
| Hydrogen Bond Acceptors | 2 | Potential for interactions with biological targets. | [1] |
| Rotatable Bonds | 2 | Relates to conformational flexibility. | [1] |
Section 1: Melting Point Analysis
Theoretical Grounding & Significance
The melting point is a critical physical property that serves as a primary indicator of a compound's purity and identity. A pure, crystalline substance will exhibit a sharp, well-defined melting point, typically melting over a narrow range of 0.5-1.0°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5] Therefore, accurate determination of the melting point is an essential quality control step. For amine hydrochloride salts, the strong ionic interactions contribute to relatively high melting points compared to their free base counterparts.[4]
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the gold-standard capillary method for determining the melting point range.[6]
Objective: To accurately determine the temperature range over which the solid (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride transitions to a liquid.
Materials:
-
(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample consists of large crystals)
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry under vacuum.
-
If the sample is not a fine powder, gently grind a small amount using a clean, dry mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be 2-3 mm.[7]
-
-
Initial Rapid Determination (Optional but Recommended):
-
To save time, first perform a rapid determination to find the approximate melting point.[5]
-
Place the prepared capillary into the heating block of the melting point apparatus.
-
Set a fast heating rate (e.g., 10-20°C per minute).
-
Record the approximate temperature at which the sample melts. This provides a target for the more accurate measurement.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.
-
Insert a fresh, properly prepared capillary tube.
-
Set a slow, controlled heating rate of 1-2°C per minute. A slow rate is critical for an accurate measurement.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Continue heating and observing. Record the temperature (T2) at which the last solid crystal melts completely.
-
The melting point is reported as the range T1 – T2.
-
-
Confirmation:
-
Repeat the accurate determination with a fresh sample at least once to ensure reproducibility. The results should be consistent.
-
Data Interpretation
-
Sharp Range (e.g., 175-176°C): Indicates high purity.
-
Broad Range (e.g., 170-175°C): Suggests the presence of impurities or that the sample is not a single crystalline form.
Section 2: Solubility Profiling
Theoretical Grounding & Significance
Aqueous solubility is a fundamental physicochemical parameter that profoundly influences a compound's suitability for drug development.[8] It directly impacts bioassays, formulation strategies, and intestinal absorption.[9][10] Poor solubility can be a major hurdle, leading to low bioavailability and therapeutic ineffectiveness.[11] For ionizable compounds like amine hydrochlorides, solubility is highly dependent on the pH of the medium. As a salt of a weak base and a strong acid, (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride is expected to be more soluble in neutral to acidic aqueous solutions.
Experimental Protocol: Equilibrium "Shake-Flask" Solubility Determination
The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility, representing the true saturation point of a compound in a given solvent.[8]
Objective: To quantify the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium.
Materials:
-
(S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC/UPLC-UV analytical method for quantification
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial (ensure solid remains after equilibrium). For example, add 2-5 mg of the compound to 1 mL of pH 7.4 PBS. The key is to create a slurry.
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker in a temperature-controlled environment.
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8] The time to reach equilibrium should be confirmed experimentally.
-
-
Phase Separation:
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Note: It is crucial to use a filter material that does not bind the compound.
-
Accurately dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase) to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS method against a standard curve.[12]
-
-
Replication: The experiment must be performed in at least triplicate to ensure the reliability of the results.
Visualization: Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, identity, and purity.
Mass Spectrometry (MS)
Purpose: Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule with high accuracy.[13][14] For (S)-1-(4-(Methylthio)phenyl)ethanamine, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula by measuring the mass of the protonated free base ([M+H]⁺).
Expected Ion: The expected parent ion would correspond to the free base (C₉H₁₃NS), which has a monoisotopic mass of 167.0769 Da.[15] In positive ion mode electrospray ionization (ESI), the observed ion would be [C₉H₁₃NS + H]⁺ with an m/z of approximately 168.0847.
Protocol Outline: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[16]
-
Analysis: Infuse the sample directly or via LC introduction into the mass spectrometer operating in positive ion mode.
-
Data Interpretation: Compare the experimentally measured accurate mass of the [M+H]⁺ ion to the theoretically calculated mass. A mass accuracy of <5 ppm is required to confirm the elemental composition.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For an amine hydrochloride salt, specific vibrational bands are expected that differ from the free amine.[17]
Expected Characteristic Absorptions:
-
N-H⁺ Stretch: A very broad and strong absorption band is expected in the 3200-2500 cm⁻¹ region. This broadness is due to the stretching vibrations of the ammonium (-NH₃⁺) group and extensive hydrogen bonding.[18] This feature often overlaps with C-H stretching bands.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
N-H⁺ Bend: Asymmetric and symmetric bending vibrations of the -NH₃⁺ group typically appear in the 1620-1500 cm⁻¹ region.[17]
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region correspond to the phenyl ring.
-
S-C Stretch: A weaker absorption related to the methylthio group may be observed in the fingerprint region.
Protocol Outline: KBr Pellet Method
-
Preparation: Mix 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise structure of an organic molecule by probing the chemical environment of each hydrogen and carbon atom. For a chiral compound, NMR can also be used to determine enantiomeric purity.[19]
Expected ¹H NMR Signals (in D₂O or DMSO-d₆):
-
Aromatic Protons: Two sets of doublets in the ~7.0-7.5 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.
-
CH Proton (Methine): A quartet adjacent to the methyl group and the amine, likely around 4.0-4.5 ppm.
-
NH₃⁺ Protons: A broad singlet, the chemical shift of which is concentration and solvent dependent. In D₂O, this signal will exchange and disappear.
-
SCH₃ Protons (Thioether): A sharp singlet around 2.5 ppm.
-
CH₃ Protons (Ethylamine): A doublet coupled to the methine proton, expected around 1.5 ppm.
Protocol Outline: Determination of Enantiomeric Purity via Chiral Derivatization Since the NMR spectra of two enantiomers are identical in an achiral solvent, a chiral derivatizing agent (CDA) is used to create a pair of diastereomers, which are distinguishable by NMR.[20][21]
Objective: To determine the enantiomeric excess (ee) of the (S)-amine sample.
Methodology (Adapted from established protocols[19][22]):
-
Derivatization: In an NMR tube, dissolve a known quantity of the (S)-1-(4-(methylthio)phenyl)ethanamine hydrochloride sample in a suitable deuterated solvent (e.g., CDCl₃, after neutralization to the free base).
-
Add a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a similar agent, to form a diastereomeric amide mixture.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting mixture.
-
Data Analysis:
-
Identify a well-resolved signal that is distinct for each of the two diastereomers (e.g., the -OCH₃ or -CF₃ signal from the Mosher's amide).
-
Carefully integrate the area of these two signals.
-
The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Visualization: Enantiomeric Purity Analysis Workflow
Caption: Workflow for NMR-based determination of enantiomeric purity.
Conclusion
This technical guide has detailed the essential physical properties of (S)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride and provided robust, field-proven protocols for their experimental determination. From establishing identity and purity via melting point and spectroscopic analysis to predicting its behavior in biological systems through solubility profiling, these characteristics are fundamental to the successful application of this important chiral building block. By grounding experimental choices in sound scientific principles, researchers can ensure the generation of reliable and reproducible data, accelerating the pace of discovery and development.
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